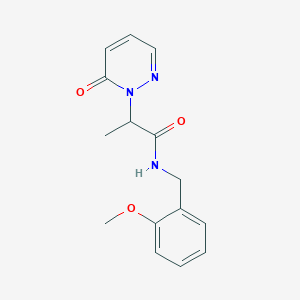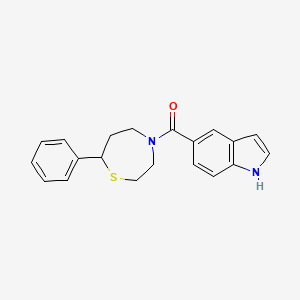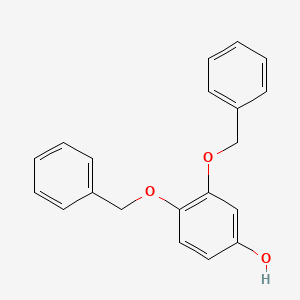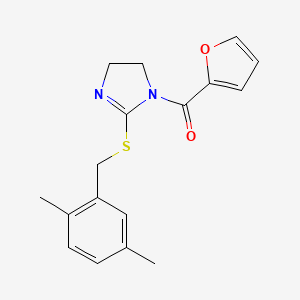![molecular formula C17H19NO4S B2699660 N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-16-4](/img/structure/B2699660.png)
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMSG is a member of the sulfonylurea family of compounds, which are known to modulate insulin secretion and glucose metabolism.
Aplicaciones Científicas De Investigación
Osmoprotectant in Bacteria
- Osmoprotectant for E. coli : N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been studied for its role as an osmoprotectant molecule, particularly for Escherichia coli. Research indicates that compounds like dimethylthetin, which is structurally similar to glycine betaine and includes substitutions like dimethyl sulfonium for the quaternary nitrogen group, can be effective in promoting bacterial growth in hypertonic environments (Chambers et al., 1987).
Biochemical Interactions and Inhibition
- NMDA Receptor Inhibition : Studies have explored the synthesis of compounds structurally related to N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for their potential to act as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. These compounds have shown promising results in protecting against glutamate-induced toxicity in mouse fibroblast cell lines (Buchstaller et al., 2006).
Herbicide Research
- Herbicide Transport and Environmental Impact : Research has been conducted to understand the environmental impact and transport mechanisms of herbicides like glyphosate (N-(phosphonomethyl) glycine). These studies provide insights into how herbicides and their derivatives interact with soil and water, and their potential environmental consequences (Malone et al., 2004).
Therapeutic Applications
- Potential in HIV Treatment : Derivatives of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been investigated for their potential in treating HIV. These studies focus on indolyl aryl sulfones (IASs), which show inhibitory activities against HIV-1 and have been suggested as promising candidates for clinical trials (Silvestri & Artico, 2005).
Enzyme Inhibition for Diabetes Management
- Aldose Reductase Inhibition : Compounds related to N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been synthesized as potential inhibitors of aldose reductase, an enzyme relevant in the management of complications related to diabetes. Some derivatives have shown significant inhibitory activity, suggesting their potential therapeutic value (Mayfield & Deruiter, 1987).
Agricultural Applications
- Glyphosate-Tolerant Crops : The development of glyphosate-tolerant soybean lines, with glyphosate being a derivative of N-(phosphonomethyl) glycine, represents a significant advancement in agricultural biotechnology. These developments have extended the use of glyphosate as an in-season herbicide for crops like soybeans (Padgette et al., 1995).
Fluorescent Probes in Molecular Biology
- Attachment to RNA for Biological Studies : Research has been conducted on attaching fluorescent probes to tRNA through derivatives of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This has implications for studying molecular interactions and dynamics in biological systems (Schiller & Schechter, 1977).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-16(7-5-12)23(21,22)18(11-17(19)20)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCOWLIBIPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Bromophenyl)phenyl]naphthalene](/img/structure/B2699578.png)
![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)

![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)